![molecular formula C14H19NO2 B12480721 2-[(Cyclohexylamino)methyl]benzoic acid](/img/structure/B12480721.png)
2-[(Cyclohexylamino)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Cyclohexylamino)methyl]benzoic acid is an organic compound belonging to the class of aminobenzoic acids. These compounds are characterized by the presence of an amine group attached to the benzene ring of benzoic acid. The molecular formula of this compound is C13H17NO2, and it has a molecular weight of 219.28 g/mol [2][2]. This compound is known for its low solubility in water but can dissolve in organic solvents .
Preparation Methods
2-[(Cyclohexylamino)methyl]benzoic acid can be synthesized through the reaction of benzoic acid with cyclohexylamine . The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent. The product is then purified through recrystallization or other purification techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-[(Cyclohexylamino)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives[][2].
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(Cyclohexylamino)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules[][2].
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets[][2].
Industry: It is used in the development of various industrial products, including coatings and polymers.
Mechanism of Action
The mechanism of action of 2-[(Cyclohexylamino)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways[2][2]. The exact molecular targets and pathways involved depend on the specific application and context of use[2][2].
Comparison with Similar Compounds
2-[(Cyclohexylamino)methyl]benzoic acid can be compared with other aminobenzoic acids, such as:
4-Aminobenzoic acid: Known for its use in sunscreen formulations.
3-Aminobenzoic acid: Used in the synthesis of dyes and pharmaceuticals.
2-Aminobenzoic acid (Anthranilic acid): Utilized in the production of perfumes and azo dyes[][2].
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-[(cyclohexylamino)methyl]benzoic acid |
InChI |
InChI=1S/C14H19NO2/c16-14(17)13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h4-6,9,12,15H,1-3,7-8,10H2,(H,16,17) |
InChI Key |
KVFMPRDAODYNRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12480646.png)
![6-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12480648.png)
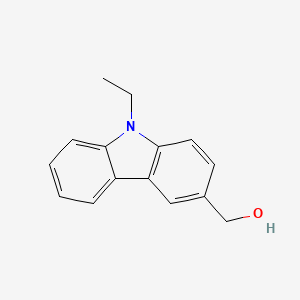
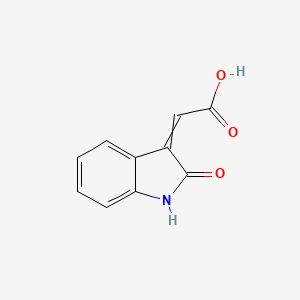
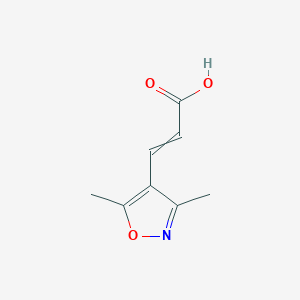
![1-[2-(benzyloxy)phenyl]-N-(4-methoxybenzyl)methanamine](/img/structure/B12480677.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12480684.png)
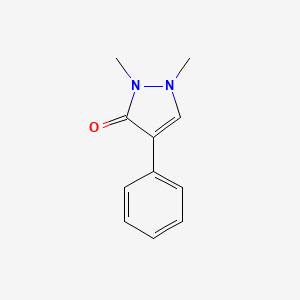
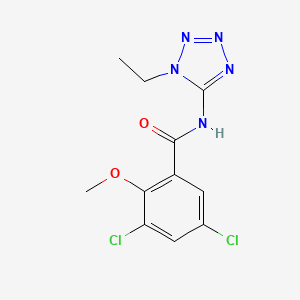
![N~2~-(2-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12480699.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12480703.png)
![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12480705.png)
![N-[5-(4-Methoxy-phenyl)-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl]-acetamide](/img/structure/B12480714.png)
![Methyl 3-{[(4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12480719.png)
